1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
This compound features a piperidine ring, a pyrazole ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with piperidine and propenone under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, depending on the reagents and conditions used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studies have explored its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its potential in antitumor activity, making it a candidate for cancer research.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine: Shares the pyrazole and methoxyphenyl groups but differs in the overall structure.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Similar in having the piperidine and propenone groups but lacks the pyrazole ring.
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-18(22)21-10-8-14(9-11-21)17-12-16(19-20-17)13-4-6-15(23-2)7-5-13/h3-7,12,14H,1,8-11H2,2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNVILJSPSHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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